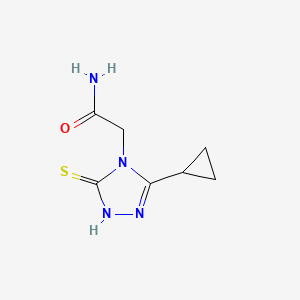![molecular formula C19H15ClN2O4 B2532095 [(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899949-49-6](/img/structure/B2532095.png)
[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a complex organic compound that features a combination of indolizine and carbamate functional groups
Wissenschaftliche Forschungsanwendungen
[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Wirkmechanismus
While the specific mechanism of action for “2-((4-Chlorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate” is not provided, related indolizine derivatives have been studied for their anti-tubercular activity. These compounds were found to be active against the H37Rv-MTB strain, and in silico docking study revealed the enoyl-acyl carrier protein reductase (InhA) and anthranilate phosphoribosyltransferase as potential molecular targets for the indolizines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 3-acetylindolizine-1-carboxylate, which is then reacted with [(4-chlorophenyl)carbamoyl]methyl chloride under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates or indolizine derivatives.
Vergleich Mit ähnlichen Verbindungen
[(4-chlorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can be compared with other indolizine derivatives and carbamate compounds:
Indolizine Derivatives: Compounds like 3-acetylindolizine and 1-methylindolizine share the indolizine core but differ in their functional groups, leading to variations in their chemical and biological properties.
Carbamate Compounds: Compounds such as [(4-chlorophenyl)carbamoyl]methyl acetate and [(4-chlorophenyl)carbamoyl]methyl benzoate have similar carbamate groups but different aromatic substituents, affecting their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique combination of functional groups allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-12(23)17-10-15(16-4-2-3-9-22(16)17)19(25)26-11-18(24)21-14-7-5-13(20)6-8-14/h2-10H,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEISDHCICTATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-methyl-4-(thiophen-2-yl)-5-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2532012.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2532016.png)
![ethyl 4-{[2-(furan-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2532017.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-phenoxypropanamide](/img/structure/B2532018.png)
![3-chloro-2-{5-[(1Z)-2-nitroprop-1-en-1-yl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2532019.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2532022.png)

![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)

![N-(3-chloro-2-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2532029.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2532030.png)

![2-{6-Hydroxy-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]hex-1-en-1-yl}-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B2532033.png)
